molecular formula C20H17ClN2O3S2 B11070837 ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate

ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate

Cat. No.: B11070837
M. Wt: 432.9 g/mol
InChI Key: QVFSKAYUJVHWJF-ATNAJCNCSA-N
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Description

Ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring, and a benzoate ester group.

Preparation Methods

The synthesis of ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl 2-bromo-3-oxobutanoate in the presence of a base to form the thiazole ring. The final step involves the esterification of the resulting thiazole derivative with benzoic acid to form the target compound .

Chemical Reactions Analysis

Ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound may interact with other molecular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate can be compared with other thiazole derivatives, such as:

This compound stands out due to its unique combination of a thiazole ring fused with an imidazole ring and a benzoate ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17ClN2O3S2

Molecular Weight

432.9 g/mol

IUPAC Name

ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-6-yl]benzoate

InChI

InChI=1S/C20H17ClN2O3S2/c1-2-26-19(25)13-5-9-15(10-6-13)22-17(24)16-11-28-18(23(16)20(22)27)12-3-7-14(21)8-4-12/h3-10,16,18H,2,11H2,1H3/t16-,18?/m0/s1

InChI Key

QVFSKAYUJVHWJF-ATNAJCNCSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3CSC(N3C2=S)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=S)C4=CC=C(C=C4)Cl

Origin of Product

United States

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